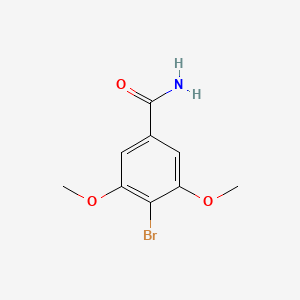

4-Bromo-3,5-dimethoxybenzamide

Descripción

4-Bromo-3,5-dimethoxybenzamide (CAS: Not explicitly listed in evidence; related derivatives in ) is a brominated aromatic amide featuring methoxy groups at the 3- and 5-positions of the benzene ring. Its structural framework—combining electron-donating methoxy groups and an electron-withdrawing bromine atom—confers unique reactivity and physicochemical properties, making it a versatile scaffold in medicinal chemistry .

Propiedades

IUPAC Name |

4-bromo-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKQQRHOZQCRPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethoxybenzamide typically involves the bromination of 3,5-dimethoxybenzoic acid followed by amidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amidation step involves the reaction of the brominated intermediate with ammonia or an amine under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted benzamides and their corresponding oxidized or reduced forms .

Aplicaciones Científicas De Investigación

4-Bromo-3,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel inhibitors for fibroblast growth factor receptor-1 (FGFR1), which is a target for cancer therapy.

Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a tool compound in studying the biological pathways involving FGFR1 and related proteins.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-dimethoxybenzamide involves its interaction with molecular targets such as FGFR1. The compound binds to the receptor, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the arrest of the cell cycle and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms multiple hydrogen bonds with the receptor, enhancing its binding affinity .

Comparación Con Compuestos Similares

Substituent Variations: Methoxy, Hydroxy, and Methyl Groups

The substitution pattern on the benzene ring significantly influences the compound’s properties. Key analogs include:

Key Observations :

- Polarity : Hydroxy-substituted analogs (e.g., 4-bromo-3,5-dihydroxybenzamide) exhibit higher polarity due to hydrogen bonding, impacting solubility in aqueous media .

- Lipophilicity : Methyl groups (e.g., 4-bromo-3,5-dimethylbenzamide) increase logP values (~2.87) compared to methoxy derivatives, favoring membrane permeability .

- Reactivity : The aldehyde derivative (4-bromo-3,5-dimethoxybenzaldehyde) is more reactive in nucleophilic addition reactions due to the electron-deficient carbonyl group .

Actividad Biológica

4-Bromo-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from various research studies and findings.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C10H12BrN2O3

- Molecular Weight : 299.12 g/mol

The presence of bromine and methoxy groups contributes to its unique properties and biological activities.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

- Bromination : Introduction of the bromine atom at the para position.

- Methoxylation : Addition of methoxy groups at the meta positions.

- Formation of Benzamide : Reaction with an appropriate amine to form the benzamide structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. One notable study focused on the compound's ability to inhibit fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC) .

- Inhibition Studies : The compound demonstrated significant inhibitory effects on several NSCLC cell lines with FGFR1 amplification:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703.

- IC50 Values : Ranged from 1.25 µM to 2.31 µM across different cell lines.

The mechanism by which this compound exerts its effects includes:

- Cell Cycle Arrest : The compound induced G2 phase arrest in treated NSCLC cells.

- Induction of Apoptosis : It promoted apoptosis in a dose-dependent manner.

- Pathway Inhibition : Inhibition of downstream signaling pathways involving phosphorylation of FGFR1, PLCγ1, and ERK was observed .

Molecular Docking Studies

Molecular docking studies revealed that this compound binds to FGFR1 through multiple hydrogen bonds, suggesting a strong interaction that could be leveraged for therapeutic purposes .

Case Studies

Several case studies have documented the effectiveness of related compounds in preclinical models:

-

Study on NSCLC Models :

- Treatment with derivatives led to reduced tumor growth and enhanced apoptosis markers (cleaved caspase-3).

- Treatment regimens varied from daily to bi-weekly dosing based on tumor response.

- Combination Therapies :

Data Table

| Compound | Target | IC50 (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|---|

| This compound | FGFR1 | 1.25 - 2.31 | NCI-H520, NCI-H1581, NCI-H226 | Cell cycle arrest & apoptosis |

| C9 (related derivative) | FGFR1 | 1.36 - 2.14 | Various NSCLC lines | Inhibition of signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.